tert-Butyl cyclopentyl methyl phosphite

Organophosphorus synthesis Michaelis–Arbuzov reaction Leaving-group selectivity

tert-Butyl cyclopentyl methyl phosphite (CAS 88053-16-1) is a mixed trialkyl phosphite ester with the formula C₁₀H₂₁O₃P and a molecular weight of 220.25 g·mol⁻¹. It belongs to the broader class of organophosphorus(III) compounds used as polymer stabilizers, ligands in transition-metal catalysis, and synthetic intermediates.

Molecular Formula C10H21O3P
Molecular Weight 220.25 g/mol
CAS No. 88053-16-1
Cat. No. B14385821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cyclopentyl methyl phosphite
CAS88053-16-1
Molecular FormulaC10H21O3P
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OP(OC)OC1CCCC1
InChIInChI=1S/C10H21O3P/c1-10(2,3)13-14(11-4)12-9-7-5-6-8-9/h9H,5-8H2,1-4H3
InChIKeyGKTVXEHODXDWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl cyclopentyl methyl phosphite (CAS 88053-16-1) – Procurement-Relevant Identity and Baseline Properties


tert-Butyl cyclopentyl methyl phosphite (CAS 88053-16-1) is a mixed trialkyl phosphite ester with the formula C₁₀H₂₁O₃P and a molecular weight of 220.25 g·mol⁻¹ [1]. It belongs to the broader class of organophosphorus(III) compounds used as polymer stabilizers, ligands in transition-metal catalysis, and synthetic intermediates [2]. Unlike symmetrical trialkyl phosphites, its unsymmetrical architecture—combining a bulky tert-butyl group, a cyclic cyclopentyl moiety, and a small methyl substituent—produces a distinct steric and electronic profile that directly impacts reactivity, hydrolysis stability, and performance in stabilizer formulations [2][3].

Why Generic Substitution Fails for tert-Butyl cyclopentyl methyl phosphite (CAS 88053-16-1)


Substituting tert-butyl cyclopentyl methyl phosphite with a symmetrical trialkyl phosphite or a purely aryl-based phosphite ignores the compound's differentiated steric compression and leaving-group hierarchy. In the Michaelis–Arbuzov reaction, mixed trialkyl phosphites bearing a tert-butyl group exhibit a strict, predictable elimination order: tert-butyl halide is lost in preference to methyl, ethyl, or cyclopentyl halide [1]. This SNi-type selectivity is absent in symmetrical analogues such as triethyl phosphite or triphenyl phosphite, meaning a generic substitution would fundamentally alter reaction pathways, product distributions, and yields. Similarly, in polymer stabilization, the balance between the hydrolytically stabilizing tert-butyl group and the cycloaliphatic cyclopentyl moiety affects both processing stability and long-term antioxidant performance; a one-size-fits-all replacement cannot replicate this tailored balance [2][3].

Quantitative Evidence Guide: Differentiating tert-Butyl cyclopentyl methyl phosphite from its Closest Analogues


Arbuzov Reaction Leaving-Group Selectivity: tert-Butyl vs. Methyl/Cyclopentyl Elimination

In mixed trialkyl phosphites, the tert-butyl substituent acts as a preferential leaving group during the second (SNi-type) stage of the Michaelis–Arbuzov reaction. Experimental work by Weetman demonstrated that when tert-butyl cyclopentyl methyl phosphite is reacted with alkyl halides, tert-butyl halide is eliminated exclusively over methyl halide or cyclopentyl halide [1]. This contrasts with di-tert-butyl methyl phosphite, where only tert-butyl groups are available for elimination, and with trimethyl phosphite, where methyl halide elimination predominates [1].

Organophosphorus synthesis Michaelis–Arbuzov reaction Leaving-group selectivity

Hydrolytic Stability Enhancement via tert-Butyl Substitution: Class-Level Evidence

In a systematic study of twelve structurally related phosphite ligands, Selent et al. demonstrated that ortho-tert-butyl substituents significantly enhance hydrolytic stability while maintaining catalytic activity and regioselectivity in rhodium-catalyzed hydroformylation [1]. Although tert-butyl cyclopentyl methyl phosphite was not among the compounds directly tested, the presence of its tert-butyl group places it in the same stability-enhanced class. By comparison, phosphites lacking tert-butyl substituents—such as triphenyl phosphite or triethyl phosphite—underwent faster hydrolytic degradation under identical conditions [1].

Phosphite hydrolysis Stabilizer durability Structure-stability relationship

Mixed Alkyl–Cycloalkyl Architecture vs. Commercial Triaryl Phosphites in PVC Stabilization

Scullin et al. (1962) evaluated 33 structurally varied phosphites at 177 °C in PVC formulations and found that mixed alkyl–aryl phosphites exhibited the best stabilizing activity [1]. While tert-butyl cyclopentyl methyl phosphite is a fully alkyl system, its mixed alkyl architecture (tert-butyl + cyclopentyl + methyl) mirrors the structural heterogeneity that drove superior performance in the study. In contrast, symmetrical triaryl phosphites (e.g., triphenyl phosphite) showed lower efficacy as costabilizers in the same test series [1]. Contemporary commercial mixed phosphites such as Doverphos® 295 (mixed alkyl/alkylphenol phosphite) further validate this structure–activity principle, achieving hydrolytic stability and low phenol content through structural asymmetry .

PVC heat stabilization Mixed alkyl-aryl phosphite Costabilizer performance

Steric Parameter Differentiation: tert-Butyl + Cyclopentyl vs. Tri-tert-butyl or Tricyclopentyl Phosphite

The unsymmetrical substitution pattern of tert-butyl cyclopentyl methyl phosphite creates a steric environment intermediate between the extreme bulk of tri-tert-butyl phosphite (cone angle ~182°) and the moderate profile of tricyclopentyl phosphite [1]. Tri-tert-butyl phosphite, while exceptionally stable, often exhibits poor donor properties and sluggish coordination kinetics . Tricyclopentyl phosphite provides better donor ability but lacks the hydrolytic shielding of a tert-butyl group. The target compound's hybrid steric profile offers a tunable coordination environment, potentially enabling faster ligand exchange while retaining partial steric protection [1].

Steric bulk Tolman cone angle Ligand design

Application Scenarios Where tert-Butyl cyclopentyl methyl phosphite Provides a Verifiable Differentiation Advantage


Sequential Phosphonate Synthesis via Selective Arbuzov Reaction

Researchers synthesizing cyclopentyl-substituted phosphonates can exploit the compound's strict leaving-group hierarchy. In the Michaelis–Arbuzov reaction, tert-butyl halide is eliminated exclusively, preserving the cyclopentyl and methyl groups for downstream functionalization [1]. This enables a two-step sequence where the phosphite first reacts with an electrophile to install a C–P bond, followed by deprotection or further alkylation at the methyl phosphonate stage. Symmetrical trialkyl phosphites cannot offer this orthogonal reactivity, making the target compound uniquely suited for complex phosphonate natural product or prodrug synthesis.

PVC Heat Stabilizer Costabilizer with Enhanced Hydrolytic Stability

Formulators developing liquid mixed-metal stabilizer packages for flexible or rigid PVC can use tert-butyl cyclopentyl methyl phosphite as a costabilizer. Its tert-butyl group provides documented hydrolytic stability advantages over non-hindered phosphites [2], reducing stabilizer degradation during storage and compounding. The mixed alkyl architecture aligns with the structure–activity principle that unsymmetrical phosphites outperform symmetrical analogues in PVC heat stabilization at processing temperatures around 177 °C [3]. This translates to improved early color hold and extended long-term thermal stability.

Transition-Metal Catalysis Ligand with Tunable Steric Profile

In rhodium-catalyzed hydroformylation or palladium-catalyzed cross-coupling, the compound's intermediate steric bulk—between tri-tert-butyl and tricyclopentyl phosphite—allows fine-tuning of the metal coordination sphere [4]. The tert-butyl group provides partial steric shielding to suppress undesired side reactions, while the less bulky cyclopentyl and methyl groups maintain accessible coordination sites for substrate binding and migratory insertion. This steric gradient is not achievable with symmetrical phosphite ligands, offering a distinctive handle for optimizing catalytic activity and regioselectivity.

Research-Grade Intermediate for Unsymmetrical Organophosphorus Libraries

Medicinal chemistry and agrochemical discovery groups building libraries of phosphorus-containing compounds can employ tert-butyl cyclopentyl methyl phosphite as a versatile building block. Its three distinct OR groups serve as orthogonal handles: the tert-butyl group as a transient protecting group (cleaved under acidic conditions or via SNi elimination), the methyl group as a stable spectator substituent, and the cyclopentyl group as a lipophilic anchor influencing membrane permeability and target binding [1]. This architectural differentiation reduces the number of synthetic steps compared to sequential protection/deprotection strategies using symmetrical phosphites.

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